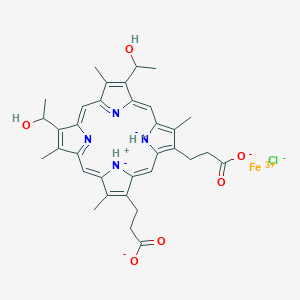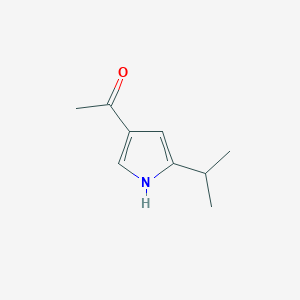
2-Cloro-4-metoxipirimidina
Descripción general
Descripción
2-Chloro-4-methoxypyridine (2C4MP) is a heterocyclic organic compound with a pyridine ring and a methoxy group. It is a versatile compound that has applications in the field of organic synthesis, as well as in the scientific research of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Síntesis de 2-(2′,4′-difluorofenil)-4-metoxipirimidina
2-Cloro-4-metoxipirimidina se puede utilizar en la síntesis de 2-(2′,4′-difluorofenil)-4-metoxipirimidina . Este compuesto podría utilizarse en el desarrollo de productos farmacéuticos y otros productos químicos .
Síntesis de (2-cloro-4-metoxipirimidin-3-il)bis-[2-(metilsulfanil)pirimidin-4-il]metanol
Este compuesto también se puede utilizar para sintetizar (2-cloro-4-metoxipirimidin-3-il)bis-[2-(metilsulfanil)pirimidin-4-il]metanol . Este compuesto podría tener aplicaciones potenciales en química medicinal .
Síntesis de (2-cloro-4-metoxipirimidin-3-il)bis-[2-(metilsulfanil)pirimidin-4-il]metilacetado
Otra aplicación es la síntesis de (2-cloro-4-metoxipirimidin-3-il)bis-[2-(metilsulfanil)pirimidin-4-il]metilacetado . Este compuesto podría utilizarse en el desarrollo de nuevos fármacos .
Síntesis de ácido this compound-3-borónico
This compound se puede utilizar para sintetizar ácido this compound-3-borónico . Este compuesto podría utilizarse en el desarrollo de nuevos productos químicos .
Uso en la Síntesis Estereocontrolada
4-Metoxipirimidina, que se puede sintetizar a partir de this compound, se utilizó como reactivo de partida para la síntesis estereocontrolada de (±)-pumiliotoxina C y (±)-lasubina II . Estos compuestos tienen aplicaciones potenciales en química medicinal
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Chloro-4-methoxypyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals and other organic compounds . .
Mode of Action
The mode of action of 2-Chloro-4-methoxypyridine is primarily through its role as a precursor in the synthesis of more complex compounds. It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Biochemical Pathways
The biochemical pathways involving 2-Chloro-4-methoxypyridine are largely dependent on the specific compounds it is used to synthesize. For example, it may be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
The action of 2-Chloro-4-methoxypyridine can be influenced by various environmental factors. For example, the yield and efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-methoxypyridine plays a role in biochemical reactions, particularly in the synthesis of other compounds
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-methoxypyridine involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Chloro-4-methoxypyridine is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.
Propiedades
IUPAC Name |
2-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPFBWHUOWTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365830 | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-69-2 | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methoxy group in 2-chloro-4-methoxypyridine for its use as a 2,3-pyridyne precursor?
A1: While the abstract doesn't explicitly detail the role of the methoxy group, we can infer its importance based on general organic chemistry principles. The methoxy group (-OCH3) is electron-donating. This electron donation likely influences the reactivity of the adjacent bromine and chlorine atoms in 3-bromo-2-chloro-4-methoxypyridine. Specifically, the electron donation could facilitate the halogen-metal exchange reaction that generates the 2,3-pyridyne intermediate. [] Further research would be needed to confirm the precise electronic and steric effects of the methoxy group in this reaction.
Q2: The abstract mentions regioselective reactions with 2-methoxyfuran and 2-methylfuran. How does the structure of 2-chloro-4-methoxypyridine, as a precursor to 2,3-pyridyne, contribute to this regioselectivity?
A2: The regioselectivity observed in the reactions with substituted furans likely arises from both the inherent reactivity of 2,3-pyridyne and the steric environment dictated by the precursor structure. [] 2,3-Pyridynes are known to be highly reactive intermediates. The position of the chlorine and methoxy substituents on the pyridine ring, originating from the 2-chloro-4-methoxypyridine precursor, can influence the electronic distribution and steric hindrance around the reactive sites of the generated 2,3-pyridyne. This, in turn, influences the preferred orientation of attack by the substituted furans, leading to regioselectivity. Computational chemistry studies could provide further insights into the specific interactions governing this selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)













